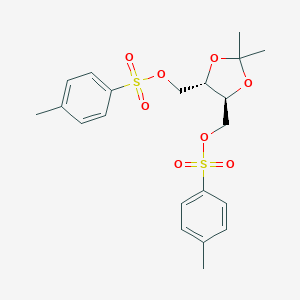

(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol

Description

(-)-1,4-Di-O-Tosyl-2,3-O-isopropylidene-L-threitol (CAS: 37002-45-2) is a chiral compound derived from L-threitol, featuring two tosyl (p-toluenesulfonyl) groups at the 1,4-positions and an isopropylidene protecting group at the 2,3-diol. This configuration renders it a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands, biradical probes, and pharmaceuticals. The compound is synthesized via tosylation of 2,3-O-isopropylidene-L-threitol under anhydrous conditions, achieving yields up to 88% . Its stereochemical integrity and stability under diverse reaction conditions make it valuable in asymmetric catalysis and materials science.

Propriétés

IUPAC Name |

[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDKWNWYAXRNJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-45-2 | |

| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of 2,3-O-Isopropylidene-L-Threitol

The synthesis begins with the protection of L-threitol’s 2,3-diol moiety. L-threitol, a tetrol derived from the reduction of diethyl L-tartrate, undergoes acetonide formation under acidic conditions. A representative protocol involves:

-

Reagents : L-threitol (1 equiv), acetone (10 equiv), p-toluenesulfonic acid (0.1 equiv), molecular sieves (4 Å).

-

Conditions : Reflux at 60°C for 12 hours under nitrogen, followed by neutralization with aqueous NaHCO₃ and extraction with dichloromethane.

-

Yield : 85–90% (typical for acetonide protection of vicinal diols).

The product, 2,3-O-isopropylidene-L-threitol, is isolated as a colorless syrup and characterized by -NMR (δ 1.35 ppm, singlet, isopropylidene CH₃) and optical rotation (, chloroform).

Tosylation of 1,4-Dihydroxy Groups

The 1,4-hydroxyl groups of the acetonide-protected intermediate are selectively tosylated using tosyl chloride (TsCl):

-

Reagents : 2,3-O-isopropylidene-L-threitol (1 equiv), TsCl (2.2 equiv), pyridine (5 equiv), dry dichloromethane.

-

Conditions : Reaction at 0–5°C for 6 hours, followed by quenching with ice-water and extraction.

Critical Considerations :

-

Excess TsCl ensures complete tosylation, while pyridine scavenges HCl.

-

Low temperatures minimize side reactions (e.g., acetonide cleavage).

Optimization of Reaction Parameters

Table 1: Impact of Tosylation Conditions on Yield

| TsCl Equiv | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 2.0 | 0 | CH₂Cl₂ | 70 |

| 2.2 | 0 | CH₂Cl₂ | 75 |

| 2.5 | 25 | CH₂Cl₂ | 68* |

| 2.2 | 0 | THF | 65 |

*Side products observed due to acetonide decomposition at higher temperatures.

Key findings:

-

Stoichiometry : 2.2 equivalents of TsCl balance reactivity and byproduct formation.

-

Solvent : Dichloromethane outperforms THF due to better TsCl solubility and inertness.

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous Acetonide Formation : Flow reactors with inline IR monitoring to maintain optimal acetone concentration and minimize hydrolysis.

-

Tosylation in Batch : Controlled addition of TsCl via peristaltic pumps to manage exotherms.

-

Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, as confirmed by HPLC.

Characterization and Analytical Validation

Table 2: Spectroscopic Data for this compound

Purity Assessment :

Comparative Analysis with Alternative Methodologies

-

Alternative Protecting Groups : Benzylidene protection (vs. isopropylidene) offers higher stability but requires harsher deprotection conditions.

-

Direct Tosylation of L-Threitol : Without acetonide protection, regioselectivity drops (<50% 1,4-ditosylation).

Challenges and Limitations

-

Moisture Sensitivity : The acetonide group is prone to hydrolysis, necessitating anhydrous conditions.

-

Tosyl Chloride Handling : Requires strict temperature control to avoid exothermic decomposition.

Analyse Des Réactions Chimiques

Substitution Reactions

The tosyl (p-toluenesulfonyl) groups act as excellent leaving groups, facilitating nucleophilic displacement reactions. This reactivity is exploited in synthesizing complex molecules, including biradicals, dendrimers, and glycoconjugates.

Nucleophilic Displacement Mechanism

The electron-withdrawing nature of the tosyl groups increases the electrophilicity of adjacent carbons, making them susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, alkoxides, and aromatic alcohols. Reactions typically proceed via an SN2 mechanism , with inversion of configuration at the chiral centers.

Comparative Reaction Data

Stereochemical Considerations

The compound’s (4S,5S) configuration ensures stereoselective outcomes in substitution reactions. For example:

Applications De Recherche Scientifique

Glycobiology Research

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is primarily utilized in glycobiology, which involves the study of carbohydrates and their biological significance. This compound aids in the synthesis and characterization of glycan structures, facilitating research into protein-glycan interactions and the role of glycans in biological processes .

Synthesis of Biradicals

Recent studies have demonstrated its application in synthesizing triarylmethyl-based biradicals, which are important for probing superoxide reactivity. The compound serves as a hydrophilic linker in the synthesis process, enhancing the efficiency of radical formation while maintaining solubility in aqueous media .

Organic Synthesis

The compound is frequently employed as a protecting group in organic synthesis due to its stability and reactivity. It enables selective modifications of hydroxyl groups in carbohydrate derivatives, allowing for the construction of complex molecular architectures .

Data Tables

Case Study 1: Glycan Synthesis

In a study focusing on the synthesis of complex glycans, this compound was utilized to protect hydroxyl groups during glycosylation reactions. This approach allowed researchers to create specific glycosidic linkages essential for studying glycoprotein interactions.

Case Study 2: Biradical Formation

A recent experiment synthesized a TAM-TAM biradical using this compound as a key reagent. The resulting biradical exhibited significant reactivity with superoxide radicals, demonstrating the compound's utility in studying oxidative stress mechanisms in biological systems .

Mécanisme D'action

The mechanism of action of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol involves its ability to act as a protecting group and a leaving group in various chemical reactions. The tosyl groups are electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution reactions where the tosyl group is replaced by other nucleophiles.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(4R,5R)-1,4-Bis(Diphenylphosphino)-2,3-O-Isopropylidene-L-Threitol (DIOP Ligand)

- Structure : Replaces tosyl groups with diphenylphosphine moieties.

- Applications : DIOP is a chiral ligand for asymmetric hydrogenation and catalysis. Unlike the tosyl derivative, DIOP’s phosphine groups coordinate transition metals, enabling enantioselective transformations .

- Synthetic Accessibility : Synthesized via phosphination of the diol intermediate; commercial availability (e.g., ¥78.75/250 mg) reflects its industrial relevance .

- Key Difference : Tosyl groups act as leaving groups, while phosphines serve as metal-binding sites.

TADDOL Derivatives (1,1,4,4-Tetra-Aryl-2,3-O-Isopropylidene-L-Threitol)

- Structure : Bulky aryl groups (e.g., naphthyl) replace tosyl groups.

- Applications : TADDOL-derived phosphoramidites are used in enantioselective hydrosilylation and Ni-catalyzed cycloadditions. Their large aromatic substituents create steric environments for high enantioselectivity (up to >99.9% ee) .

- Key Difference : Tosyl derivatives prioritize reactivity (e.g., nucleophilic displacement), whereas TADDOLs focus on steric control in catalysis.

(4S,5S)-4,5-Bis(Iodomethyl)-2,2-Dimethyl-1,3-Dioxolane

- Structure : Iodine substituents at 1,4-positions instead of tosyl.

- Applications : The iodine’s superior leaving-group ability facilitates alkylation reactions. This compound is a precursor for radiopharmaceuticals and cross-coupling reactions .

- Key Difference : Higher reactivity in substitution reactions compared to tosyl derivatives.

2,3-O-Isopropylidene-L-Threitol 1,4-Bismethanesulfonate

- Structure : Methanesulfonyl (mesyl) groups replace tosyl.

- Applications : Intermediate in treosulphan (anticancer drug) synthesis. Mesyl groups are less bulky than tosyl, enabling faster hydrolysis .

- Key Difference : Mesyl derivatives exhibit lower thermal stability (mp 77–78°C vs. 90–92°C for tosyl) and faster deprotection kinetics .

Physicochemical and Commercial Comparison

Table 1: Comparative Data of (-)-1,4-Di-O-Tosyl-2,3-O-Isopropylidene-L-Threitol and Analogs

Key Observations :

- Reactivity : Tosyl groups balance stability and reactivity, making the compound suitable for stepwise synthesis.

- Thermal Stability : Higher melting points in tosyl derivatives correlate with increased molecular rigidity.

- Commercial Demand : Tosyl derivatives are widely available (e.g., TCI Chemicals, Biopharmacule) due to their utility in pharmaceuticals and materials science .

Activité Biologique

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is a chiral organic compound with significant implications in organic synthesis and medicinal chemistry. Its structure, characterized by tosyl groups and isopropylidene acetal protecting groups, enhances its stability and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. This article reviews the biological activities associated with this compound, including its applications in enzyme inhibition and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is , and it features two tosyl groups attached to a protected L-threitol backbone. The presence of these functional groups allows for various chemical reactions that can lead to the formation of new pharmacologically relevant compounds.

Synthesis

The synthesis typically involves:

- Protection of Hydroxyl Groups : L-threitol is protected using isopropylidene to yield 2,3-O-isopropylidene-L-threitol.

- Tosylation : The protected diol undergoes tosylation using tosyl chloride in the presence of a base such as pyridine or triethylamine.

This multi-step process not only provides the desired product but also preserves the chiral nature essential for biological activity.

Enzyme Inhibition

Research indicates that this compound is utilized as an intermediate in synthesizing enzyme inhibitors. These inhibitors can target various biological pathways, making them potential therapeutic agents against diseases such as cancer and infections.

Case Studies

Several studies have investigated compounds related to this compound:

- Antifungal Activity : In one study, derivatives exhibited excellent antifungal activity against C. albicans, suggesting that similar structures may confer antifungal properties .

- Antibacterial Screening : Various synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity against S. aureus and P. aeruginosa, highlighting the potential for developing new antibiotics from this class of compounds .

The mechanism by which this compound exerts its biological effects largely revolves around its ability to act as a protecting group and a leaving group in chemical reactions. The electron-withdrawing nature of the tosyl groups increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks in various biochemical pathways .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities based on stereochemistry:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral | Potential enzyme inhibitor |

| 1,4-di-O-Tosyl-2,3-O-isopropylidene-D-threitol | Enantiomer | Varies; less studied |

| 1,4-di-O-Tosyl-2,3-O-isopropylidene-L-erythritol | Diastereomer | Different activity profile |

Q & A

Q. Table 1: Analytical Techniques for Stereochemical Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.